Differential DNA Binding Affinity: G-Quadruplex vs. Duplex DNA Preference Outperforms Class Baseline
The acridine-9-carboxylic acid scaffold shows a quantifiable binding preference for G-quadruplex DNA structures over standard duplex DNA, a critical differentiator for targeted therapeutic or sensing applications where non-specific duplex binding is a liability. Fluorescence titration experiments with a 9-carboxylic acid acridine derivative reveal a 2.3-fold higher affinity for the c-MYC promoter G-quadruplex (equilibrium dissociation constant, Kd = 48 ± 6 nM) compared to calf thymus duplex DNA (Kd = 112 ± 15 nM) . This is a class-level inference supported by direct evidence on a closely related acridine-9-carboxylic acid analog, as explicit data for the dihydrate form under identical conditions was not available.
| Evidence Dimension | DNA Binding Affinity (Equilibrium Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | c-MYC G-Quadruplex: Kd = 48 ± 6 nM; Duplex DNA: Kd = 112 ± 15 nM (for a 9-carboxylic acid acridine analog) |
| Comparator Or Baseline | General acridine intercalators often show preferential duplex binding or non-specific affinity; a 2.3-fold selectivity for G-quadruplex over duplex represents a functional differentiation from non-carboxylated acridines which lack this selectivity. |
| Quantified Difference | 2.3-fold higher affinity for G-quadruplex over duplex DNA. |
| Conditions | Fluorescence titration experiments; specific sequence context for c-MYC promoter quadruplex; calf thymus DNA as duplex control . |
Why This Matters
This selectivity profile is crucial for researchers developing G-quadruplex-targeted anticancer agents or diagnostic probes, where minimizing duplex DNA background is a key performance parameter.
